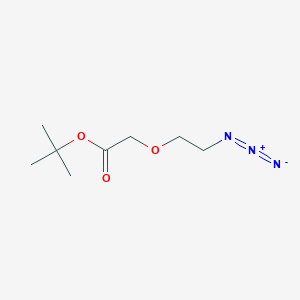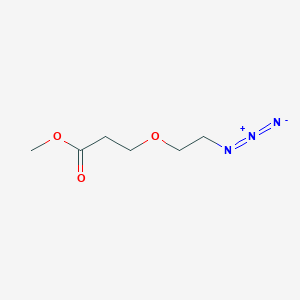
Azido-PEG6-PFP ester
Vue d'ensemble
Description
Azido-PEG6-PFP ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a pentafluorophenyl (PFP) ester group, which are crucial for its function in bio-conjugation and click chemistry reactions . The azide group enables click chemistry, while the PFP ester is a better leaving group compared to a hydroxyl group, making it useful for labeling primary amines of proteins and other amine-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG6-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and PFP ester groups into a PEG chain. The synthesis typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a hydroxyl group.
Azide Introduction: The hydroxyl group is then converted into an azide group using reagents such as sodium azide.
PFP Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling reaction temperature, pH, and the concentration of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG6-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Strain-Promoted Reactions: No catalyst is required for SPAAC reactions, making them suitable for bio-conjugation in living systems.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various bio-conjugation applications .
Applications De Recherche Scientifique
Azido-PEG6-PFP ester has a wide range of applications in scientific research, including:
Mécanisme D'action
Azido-PEG6-PFP ester exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkyne-containing molecules to form stable triazole linkages.
Protein Labeling: The PFP ester group reacts with primary amines on proteins, facilitating their labeling and subsequent analysis.
PROTAC Synthesis: In the context of PROTACs, this compound acts as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG-NHS Ester: Contains an azide group and an N-hydroxysuccinimide (NHS) ester group, used for similar bio-conjugation applications.
Azido-PEG-Alkyne: Contains both azide and alkyne groups, enabling it to participate in click chemistry reactions from both ends.
Azido-PEG-Maleimide: Contains an azide group and a maleimide group, useful for conjugation with thiol-containing molecules.
Uniqueness
Azido-PEG6-PFP ester is unique due to its combination of azide and PFP ester groups, which provide high reactivity and stability in bio-conjugation reactions. The PFP ester is a superior leaving group compared to NHS ester, making it more efficient for labeling primary amines .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKCEARDWOLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F5N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


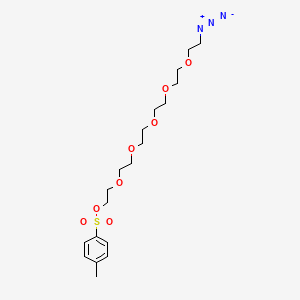
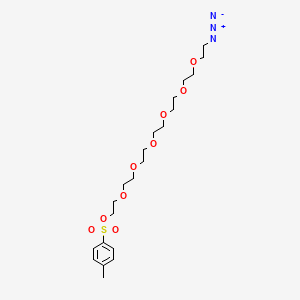
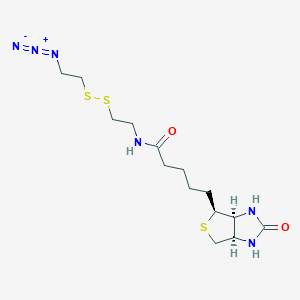
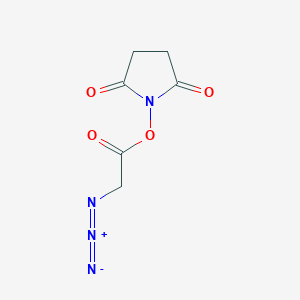
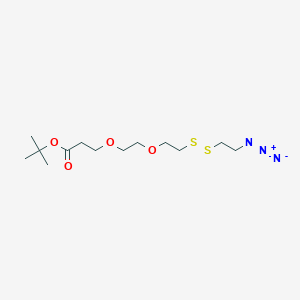

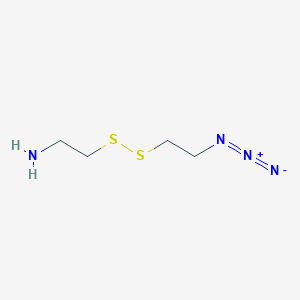

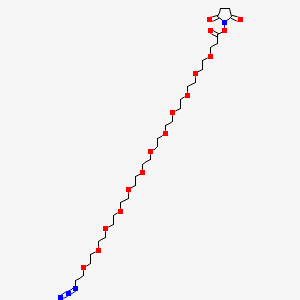
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)

